molecular formula C19H30ClN3O4S B1683610 N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide CAS No. 124842-93-9

N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide

Cat. No.: B1683610
CAS No.: 124842-93-9
M. Wt: 432.0 g/mol
InChI Key: GZXVXVNELOPJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide is a synthetic organic compound with a complex heterocyclic structure. Its core consists of a 2,3-dihydrobenzofuran scaffold substituted with:

  • 2-methyl group: Enhances steric bulk and metabolic stability by reducing oxidation at the adjacent carbon.
  • 7-carboxamide (-CONH₂): A common pharmacophore in enzyme inhibitors, facilitating interactions with biological targets.
  • N-((1-Butyl-2-pyrrolidinyl)methyl) substituent: The pyrrolidine moiety contributes to lipophilicity and basicity, which may influence blood-brain barrier penetration or receptor binding.

Properties

CAS No.

124842-93-9

Molecular Formula

C19H30ClN3O4S

Molecular Weight

432.0 g/mol

IUPAC Name

N-[(1-butylpyrrolidin-2-yl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride

InChI

InChI=1S/C19H29N3O4S.ClH/c1-3-4-7-22-8-5-6-15(22)12-21-19(23)17-11-16(27(20,24)25)10-14-9-13(2)26-18(14)17;/h10-11,13,15H,3-9,12H2,1-2H3,(H,21,23)(H2,20,24,25);1H

InChI Key

GZXVXVNELOPJSZ-UHFFFAOYSA-N

SMILES

CCCCN1CCCC1CNC(=O)C2=CC(=CC3=C2OC(C3)C)S(=O)(=O)N.Cl

Canonical SMILES

CCCCN1CCCC1CNC(=O)C2=CC(=CC3=C2OC(C3)C)S(=O)(=O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-((1-butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide
Y 20024
Y-20024

Origin of Product

United States

Preparation Methods

The synthesis of Y-20024 involves several steps. The starting materials include 2-methyl-5-sulfamoylbenzofuran and 1-butyl-2-pyrrolidinylmethyl chloride. The reaction proceeds through a nucleophilic substitution reaction where the chloride group is replaced by the benzofuran derivative. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Y-20024 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Y-20024 exerts its effects primarily by antagonizing dopamine D2 receptors. This inhibition reduces the activity of dopamine, a neurotransmitter involved in various neurological processes. By blocking these receptors, Y-20024 helps to alleviate symptoms of psychotic disorders such as schizophrenia . The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide () serves as a structural analog. Below is a comparative analysis:

Parameter N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide
Molecular Formula C₂₀H₂₉N₃O₄S C₁₁H₁₃NO₂
Key Substituents - 2-methyl
- 5-sulfamoyl
- N-((1-butyl-2-pyrrolidinyl)methyl)
- 2,2-dimethyl
- 7-carboxamide
Functional Groups Sulfonamide, carboxamide, pyrrolidine Carboxamide, gem-dimethyl
Molecular Weight ~419.5 g/mol ~191.2 g/mol
Polarity Higher (due to sulfamoyl and pyrrolidine) Lower (gem-dimethyl reduces polarity)
Potential Applications Likely enzyme inhibition or CNS-targeting (speculative) Simpler scaffold; limited pharmacological relevance

Key Differences and Implications

Sulfamoyl Group: Unique to the target compound, this group may confer enhanced solubility and target-binding specificity compared to the gem-dimethyl analog. Sulfonamides are known to inhibit carbonic anhydrases or proteases .

Rigidity : The gem-dimethyl group in the analog increases scaffold rigidity, which could improve metabolic stability but reduce conformational flexibility for target interactions.

Limitations of Available Data

Pharmacokinetic or pharmacodynamic data (e.g., IC₅₀, logP) are absent, necessitating further experimental studies to validate functional differences.

Biological Activity

N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide, also referred to as compound 15, is a synthetic derivative belonging to the class of neuroleptic agents. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating neuropsychiatric disorders.

Chemical Structure

The molecular formula of this compound is C19H30ClN3O4SC_{19}H_{30}ClN_{3}O_{4}S, and its structure features a benzofuran core with a sulfamoyl group and a pyrrolidine moiety. The presence of these functional groups contributes to its biological activity.

Pharmacological Profile

Research indicates that compound 15 exhibits an atypical neuroleptic profile. It has been shown to be significantly more potent than traditional neuroleptics in certain contexts:

  • Antagonistic Activity : Compound 15 demonstrated an effective antagonistic action against apomorphine-induced hyperactivity in mice, with an effective dose (ED50) of 30 mg/kg when administered orally. This potency is reported to be eleven times greater than that of sulpiride, a commonly used antipsychotic .
  • Lethality Potentiation : The compound also exhibited enhanced lethality in methamphetamine-treated rats, indicating a potential for serious side effects or interactions with other substances .
  • Stereotypic Behavior Inhibition : Interestingly, while it was effective in some models, compound 15 showed weak inhibitory activity against apomorphine-induced stereotypy in rats (ED50 > 500 mg/kg), similar to sulpiride .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the significance of the intramolecular hydrogen bonding within the compound's structure. Variations in the pyrrolidine substituents have been linked to differences in potency and receptor affinity. For instance, the introduction of different alkyl groups on the pyrrolidine ring alters the lipophilicity and consequently the pharmacokinetic properties of the compound .

Case Studies

Several studies have investigated the biological activity of compound 15:

  • Neuroleptic Activity : In a study published by Tahara et al., various derivatives were synthesized and evaluated for their antipsychotic potential. Compound 15 was identified as having a unique profile that distinguishes it from classical neuroleptics like haloperidol, suggesting it may offer therapeutic benefits with potentially fewer side effects .
  • Comparative Studies : Further research comparing compound 15 with other neuroleptics revealed that while it shares some common mechanisms, its distinct chemical structure allows for differential interactions with neurotransmitter systems, particularly dopaminergic pathways .

Summary of Findings

Property Compound 15 Comparison (Sulpiride)
Antagonistic Activity (ED50)30 mg/kg330 mg/kg
Stereotypy Inhibition (ED50)>500 mg/kg500 mg/kg
Lethality PotentiationStronger than sulpirideModerate
LipophilicityHigherLower

Q & A

Basic Research Questions

Q. What are the critical handling precautions for this compound in laboratory settings?

  • Methodological Answer :

  • Always use PPE (safety glasses, gloves, lab coat) and operate in a well-ventilated fume hood to avoid inhalation or skin contact .
  • Store in sealed, light-protected containers at controlled temperatures (e.g., 2–8°C) to prevent degradation .
  • Avoid contact with oxidizing agents due to potential reactivity hazards .

Q. What synthetic approaches are typically employed for benzofuran-carboxamide derivatives like this compound?

  • Methodological Answer :

  • Multi-step synthesis often involves condensation of pyrrolidine derivatives with sulfamoyl-substituted benzofuran precursors under controlled pH (6–8) and temperature (60–80°C) .
  • Purification requires column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How is the purity of the compound validated in initial characterization?

  • Methodological Answer :

  • High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, targeting >98% purity .
  • Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity, focusing on sulfamoyl (-SO2NH2) and dihydrobenzofuran proton environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported safety data (e.g., GHS classification vs. decomposition risks)?

  • Methodological Answer :

  • Conduct thermal stability assays using thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C may release toxic fumes) .
  • Cross-reference safety data with in-house flammability tests (e.g., ASTM E681) to clarify unclassified hazards .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Use design of experiments (DOE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For example, substituting THF with DMF may improve sulfamoyl coupling efficiency .
  • Implement inline FTIR monitoring to detect intermediates and terminate reactions at peak conversion .

Q. How can structural analogs be designed to enhance bioavailability without compromising activity?

  • Methodological Answer :

  • Perform molecular docking studies (e.g., using AutoDock Vina) to identify critical interactions (e.g., sulfamoyl group with target enzymes) .
  • Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to improve solubility, followed by logP assays to validate permeability .

Q. What advanced techniques address challenges in spectral interpretation due to stereochemical complexity?

  • Methodological Answer :

  • Use 2D NMR (COSY, NOESY) to resolve overlapping signals from the pyrrolidinyl and dihydrobenzofuran moieties .
  • Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.